3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate
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Description
Scientific Research Applications
Synthesis and Anti-bacterial Activity
A study by Rostamizadeh et al. (2013) on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction highlights the potential of similar compounds in developing anti-bacterial agents. The process involves the use of magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions, indicating a green chemistry approach that could be relevant for synthesizing derivatives of the compound for anti-bacterial purposes (Rostamizadeh et al., 2013).
Catalytic Applications in Organic Synthesis
The preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl Chloride and Pyridines by Ito et al. (1980), and the use of palladium(II) complexes with pyridylpyrazole ligands for the Heck reaction, as documented by Montoya et al. (2008), suggest the potential utility of the compound in catalytic reactions, particularly in facilitating organic synthesis and possibly in the development of new materials or as intermediates in pharmaceutical manufacturing (Ito et al., 1980); (Montoya et al., 2008).
Luminescent and Magnetic Properties
A study on functionalized lanthanide(III) complexes constructed from azobenzene derivative and β-Diketone ligands by Lin et al. (2017) demonstrates the luminescent and magnetic properties of such compounds. This suggests potential applications of 3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate in the field of photoluminescent materials and magnetic resonance imaging (MRI) contrast agents, given its structural similarity and potential for functionalization (Lin et al., 2017).
Environmental and Analytical Chemistry
The ability of certain compounds to act as selective electrodes for the determination of europium ions, as explored by Upadhyay et al. (2013), indicates the potential for developing analytical tools or sensors for heavy metals and rare earth elements. This could suggest a research avenue for using derivatives of the target compound in environmental monitoring and analytical chemistry applications (Upadhyay et al., 2013).
Properties
IUPAC Name |
[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-18-9-2-1-8-17(18)20(26)27-16-7-3-5-14(11-16)12-23-24-19(25)15-6-4-10-22-13-15/h1-13H,(H,24,25)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCWOZURKVEEPL-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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